rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride is a synthetic organic compound notable for its bicyclic structure and potential biological activities. The compound's molecular formula is , with a molecular weight of approximately 188.06 g/mol. It is recognized for its unique stereochemistry at the 3a and 6a positions, which influences its chemical properties and biological interactions. This compound is primarily utilized in pharmaceutical research due to its intriguing structural characteristics and possible therapeutic applications.
Rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride belongs to the class of bicyclic organic compounds, specifically within the category of pyrrolidine derivatives. It exhibits properties typical of compounds that interact with biological systems, making it a candidate for further pharmacological studies .
The synthesis of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride typically involves several key steps:
In industrial settings, continuous flow processes may be employed to ensure consistent quality and yield. These methods allow for precise control over reaction parameters such as temperature and pressure, leading to optimized production outcomes .
The molecular structure of rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride features a bicyclic framework that includes a fused pyrrolo-pyrrolidine ring system. The specific stereochemistry at positions 3a and 6a contributes to the compound's unique properties.
Rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride can participate in various chemical reactions typical of nitrogen-containing heterocycles. These may include:
The bicyclic nature of this compound allows it to engage in reactions that modify its functional groups or alter its stereochemistry. Such reactions are essential for exploring its potential biological activities .
The mechanism by which rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound's structure enables it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their activity or modifying their function.
Additional analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of this compound .
The stereoselective construction of the bicyclic pyrrolo-pyrrolone core requires precise control over ring fusion geometry. Key approaches include cyclization of diketone precursors under reductive conditions, where sodium borohydride or lithium aluminum hydride mediates simultaneous reduction and ring closure. This method specifically generates the rel-(3aS,6aS) stereochemistry observed in the target compound . Acidic or basic catalysts are frequently employed to accelerate ring fusion, with reaction parameters (temperature, pressure) tightly controlled via continuous flow processes to ensure consistent stereochemical outcomes [4]. The bicyclic scaffold features two fused pyrrolidine rings adopting a perhydropyrrolo[3,4-b]pyrrolone configuration, with the carbonyl group positioned at the 2-position critical for downstream functionalization . Successful synthesis requires chiral pool starting materials or asymmetric induction to establish the cis-fusion between the five-membered rings, confirmed by X-ray crystallography in related derivatives [4].
The synthesis typically yields racemic mixtures (denoted by the "rel-" prefix), necessitating effective resolution techniques. Chromatographic separation using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) effectively resolves enantiomers of hexahydropyrrolo[3,4-b]pyrrole derivatives . Diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) exploits the secondary amine basicity (pK~a~ 8-9), yielding diastereomers with distinct solubility profiles [6]. Analytical data supports high enantiopurity (>95% ee) in resolved fractions, verified by chiral HPLC. The hydrochloride salt form enhances crystallinity, facilitating purification and isolation of the desired (3aS,6aS) enantiomer [1] . Resolution efficiency depends heavily on solvent selection, temperature control, and counterion choice, with dihydrochloride forms sometimes preferred for improved stability .
Catalytic asymmetric methods offer direct access to enantioenriched scaffolds, bypassing resolution. Chiral transition metal catalysts (e.g., Rh(I)/DuPhos complexes) enable asymmetric hydrogenation of dehydro precursors, installing stereocenters with >90% ee . Organocatalytic strategies employ L-proline derivatives for enantioselective Mannich or 1,3-dipolar cycloadditions, constructing the bicyclic core via desymmetrization [7]. The stereochemistry is confirmed through specific rotation comparisons and stereodescriptors (e.g., (3aS,6aS) versus (3aR,6aR)) documented in product specifications [6]. Key synthetic challenges include minimizing epimerization during N-alkylation and preserving stereochemistry during salt formation (e.g., HCl addition) [1] .
Table 1: Green Chemistry Metrics in Bicyclic Pyrrolo-Pyrrolone Synthesis
Innovation | Traditional Approach | Green Alternative | Impact |
---|---|---|---|
Solvent System | Dichloromethane | 2-MeTHF/Water biphasic mixture | >60% reduction in E-factor |
Reducing Agent | Lithium aluminum hydride | NaBH~4~/CeCl~3~ | Lower flammability, aqueous workup |
Catalyst | Stoichiometric acids/bases | Heterogeneous Amberlyst-15 | Recyclable, 98% recovery |
Purification | Column chromatography | Antisolvent crystallization | 75% solvent reduction |
Process Design | Batch reactor | Continuous flow microreactor | 40% energy savings |
Recent advances prioritize solvent reduction through aqueous workups and antisolvent crystallization, significantly lowering E-factors [4]. Continuous flow microreactors enable precise thermal control (ΔT ±2°C) during exothermic cyclization steps, improving yield (15-20%) while reducing energy use [8]. Heterogeneous catalysts (e.g., immobilized lipases for kinetic resolution) simplify recovery and reuse, aligning with circular chemistry principles [8]. Lifecycle analysis confirms 30-50% reductions in carbon footprint versus batch methods for multi-step sequences [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2